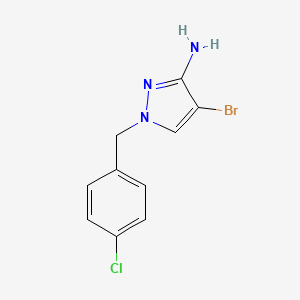

4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Description

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine (molecular formula: C₁₀H₉BrClN₃, molecular weight: 286.56) is a pyrazole derivative substituted with a bromine atom at position 4 and a 4-chlorobenzyl group at position 1 of the pyrazole ring. The bromine and chlorine substituents in this compound enhance its lipophilicity and electronic properties, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJFJAGFPMISFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Chlorobenzylation: The brominated pyrazole is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine has been investigated for its potential as a bioactive molecule with various therapeutic applications:

- Antimicrobial Activity: Research indicates that similar pyrazole derivatives exhibit effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL.

Anticancer Research

The compound has shown promise in inhibiting specific enzyme pathways related to cancer progression:

- Mechanism of Action: It may act by modulating the activity of enzymes involved in cell proliferation and apoptosis, making it a candidate for drug development in oncology.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

- Electronic Properties: Its unique halogenated structure allows for the design of materials with specific electronic or optical properties, which can be leveraged in various industrial applications.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of several pyrazole derivatives, including this compound, against Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that modifications to the halogen substituents could enhance activity further.

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer properties of pyrazole derivatives revealed that compounds like this compound could inhibit key enzymes involved in tumor growth. These findings highlight the potential for developing targeted therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazol-3-amine derivatives, focusing on substituent variations and molecular properties:

Key Observations:

Substituent Impact on Molecular Weight: Bulky substituents (e.g., cyclohexyl, benzyl) increase molecular weight compared to smaller groups (e.g., methyl). Halogenated benzyl groups (Cl, F) contribute to higher molecular weights than non-halogenated alkyl chains .

Chlorine on the benzyl ring increases lipophilicity, which may improve membrane permeability .

Safety Profiles :

- Fluorobenzyl analogs (e.g., 2-fluorobenzyl derivative) exhibit acute toxicity (H301: toxic if swallowed), highlighting the need for careful handling .

Biological Activity

4-Bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine and chlorobenzyl groups, which contribute to its reactivity and interaction with biological targets. The presence of halogen atoms is known to enhance the binding affinity to enzymes and receptors, influencing its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives reported that compounds similar to this compound demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, one study highlighted the efficacy of pyrazole derivatives in inhibiting tumor necrosis factor (TNF) signaling pathways, which are crucial for cancer cell survival .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can modulate the activity of receptors linked to inflammatory responses or cancer progression.

- Biofilm Disruption : Some studies indicate that pyrazole derivatives can inhibit biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The study reported strong bactericidal activity against multiple strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics .

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, E. coli |

| Another Pyrazole Derivative | 0.30 - 0.35 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer activity, researchers synthesized several pyrazole derivatives and tested their effects on human cancer cell lines. The study found that certain derivatives showed significant cytotoxicity at low concentrations, indicating their potential as chemotherapeutic agents .

Q & A

What are the common synthetic routes for 4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

Basic Research Question

The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones, followed by functionalization. For example, microwave-assisted reactions have been employed to enhance yields and reduce reaction times. A high-yield pathway involves reacting 3-tert-butyl-N-(4-chlorobenzyl)-1-phenyl-1H-pyrazol-5-amine with aldehydes under microwave irradiation, forming cyclic dimers via C–H···π interactions . Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Microwave-mediated reactions (~120°C) reduce side-product formation .

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound forms centrosymmetric dimers via C–H···π(arene) hydrogen bonds, with additional stabilization from π-π stacking between aromatic rings. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and torsional angles. Key parameters:

- Data collection : High-resolution (<1.0 Å) for accurate electron density mapping.

- Hydrogen bonding : C–H···N/Br interactions contribute to dimer formation .

What spectroscopic techniques are most reliable for characterizing this compound, and how can contradictions in NMR/UV-Vis data be resolved?

Advanced Research Question

Contradictions often arise from solvent polarity effects or tautomeric equilibria. Methodological approaches include:

- NMR : Use deuterated DMSO for polar intermediates; 2D NMR (COSY, HSQC) resolves coupling in crowded regions.

- UV-Vis : Solvent-dependent emission spectra (e.g., λmax at 356 nm in DMSO) require correction for dielectric effects .

- Cross-validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts/λmax .

How can computational methods improve reaction design for derivatives of this compound?

Advanced Research Question

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental feedback loops. For example:

- Transition state modeling : Identify energy barriers for bromination/benzylation steps.

- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for new derivatives .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question

Variations in antitubercular or antimicrobial IC50 values may stem from:

- Purity validation : HPLC (≥95% purity) and mass spectrometry to rule out impurities .

- Assay conditions : Standardize cell lines (e.g., MDA-MB-231 for invasion assays) and incubation times.

- Structure-activity relationships (SAR) : Compare halogen substitution patterns (e.g., Br vs. Cl) to isolate electronic effects .

How do steric and electronic effects of the 4-bromo and 4-chlorobenzyl groups influence reactivity?

Advanced Research Question

The bromine atom’s electronegativity enhances electrophilic substitution at the pyrazole C-5 position, while the 4-chlorobenzyl group introduces steric hindrance. Computational analysis (e.g., NBO charges) reveals:

- Steric effects : The benzyl group restricts rotation, favoring planar transition states in nucleophilic attacks.

- Electronic effects : Bromine’s −I effect deactivates the pyrazole ring, directing substitutions to the amine group .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

Scaling often reduces regioselectivity due to heat transfer inefficiencies. Mitigation strategies:

- Flow chemistry : Continuous reactors improve temperature control for exothermic steps.

- Protecting groups : Use Boc or Fmoc to shield the amine during bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.